benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a dimethyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with benzylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical transformations, including oxidation and reduction reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine include other pyrazole derivatives such as:
- Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Benzyl[(1,3-dimethyl-1H-pyrazol-3-yl)methyl]amine
- Benzyl[(1,3-dimethyl-1H-pyrazol-2-yl)methyl]amine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the benzyl group and the dimethyl substitution can enhance its stability and solubility, making it a valuable compound in various research and industrial applications .
Biological Activity
Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a 1,3-dimethyl-1H-pyrazole moiety through a methylene bridge. Its molecular formula is C12H16N4, which contributes to its diverse chemical properties.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. It may interact with specific biological targets, potentially inhibiting enzymes involved in microbial proliferation .
- Anticancer Activity : Preliminary research suggests that it may affect cancer cell lines by modulating cellular pathways related to proliferation and apoptosis. The compound's unique structural characteristics enhance its binding affinity to molecular targets associated with cancer progression .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors, leading to altered cellular functions. Such interactions could include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.
- Cellular Pathway Modulation : By influencing signaling pathways, it could induce apoptosis in cancer cells or enhance immune responses against infections .
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloride with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
1-Benzyl-1H-pyrazole | Lacks dimethyl substitutions | Simpler structure; less steric hindrance |
1,4-Dimethyl-1H-pyrazole | Similar pyrazole ring without benzyl group | No aromatic character; different reactivity |
Benzylpyrazole derivatives | Various substitutions on the pyrazole ring | Diverse biological activities based on substitutions |
This compound stands out due to its specific substitution pattern that enhances its reactivity and biological activity compared to similar compounds .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that the compound induced cytotoxic effects on various cancer cell lines at concentrations ranging from 10−4M to 10−6M. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-8-13(16(2)15-11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
HWKXIQBLDSTFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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